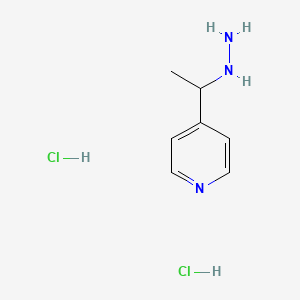
4-(1-肼基乙基)吡啶二盐酸盐
描述
4-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of hydrazines and pyridines. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of other complex molecules and has significant importance in medicinal chemistry.
科学研究应用
4-(1-Hydrazinylethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with hydrazine. One common method includes the reaction of 4-acetylpyridine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Hydrazinylethyl)pyridine dihydrochloride may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
4-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and hydrazine derivatives, which can be further utilized in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
- 4-(1-Hydrazinopropyl)pyridine dihydrochloride
- 4-(1-Hydrazinobutyl)pyridine dihydrochloride
- 4-(1-Hydrazinoethyl)quinoline dihydrochloride
Uniqueness
4-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific hydrazine and pyridine structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.
属性
IUPAC Name |
1-pyridin-4-ylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWAIOPBXOMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


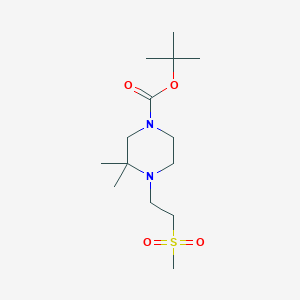
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
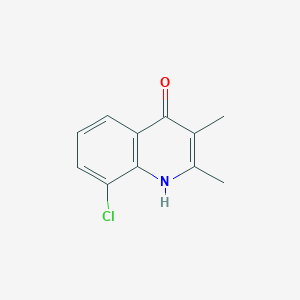
![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
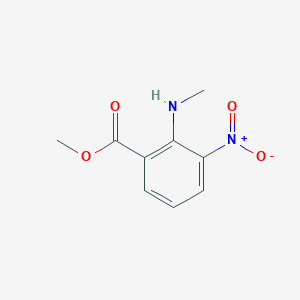
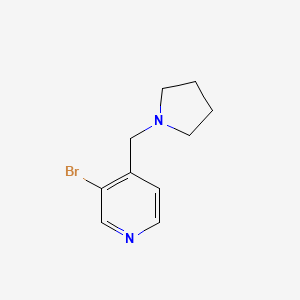

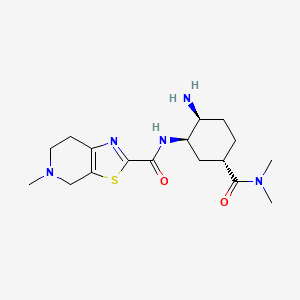
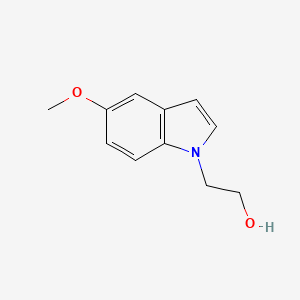
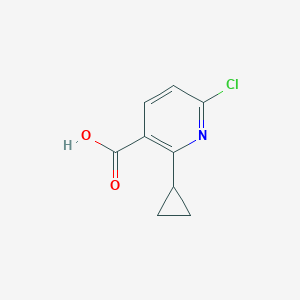
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
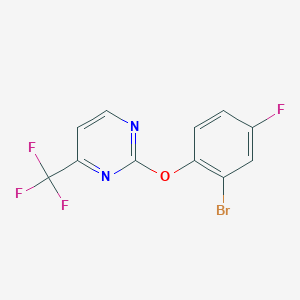
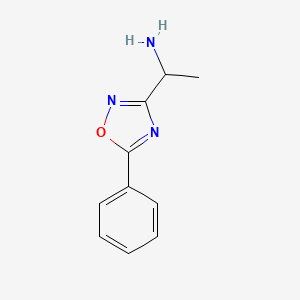
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
